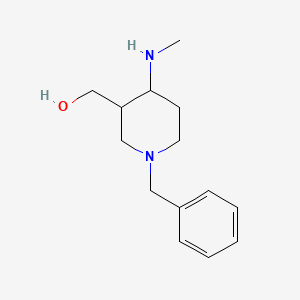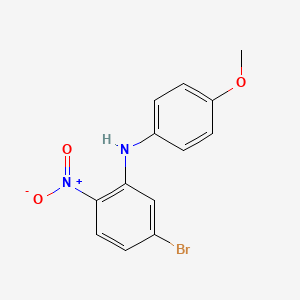
5-bromo-N-(4-methoxyphenyl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-(4-methoxyphenyl)-2-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-methoxyphenyl)-2-nitroaniline typically involves the nitration of 5-bromo-2-aniline followed by the introduction of a methoxy group. The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and prevent over-nitration. The methoxylation can be achieved through a nucleophilic substitution reaction using methanol and a suitable base, such as sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N-(4-methoxyphenyl)-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Substitution: The methoxy group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Oxidation: 5-amino-N-(4-methoxyphenyl)-2-nitroaniline.
Reduction: 5-bromo-N-(4-aminophenyl)-2-nitroaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-N-(4-methoxyphenyl)-2-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(4-methoxyphenyl)-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and methoxy group can also influence the compound’s reactivity and binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-N-(4-methoxybenzyl)picolinamide
- 5-Bromo-2-nitroaniline
- 4-Methoxy-2-nitroaniline
Uniqueness
5-Bromo-N-(4-methoxyphenyl)-2-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C13H11BrN2O3 |
|---|---|
Peso molecular |
323.14 g/mol |
Nombre IUPAC |
5-bromo-N-(4-methoxyphenyl)-2-nitroaniline |
InChI |
InChI=1S/C13H11BrN2O3/c1-19-11-5-3-10(4-6-11)15-12-8-9(14)2-7-13(12)16(17)18/h2-8,15H,1H3 |
Clave InChI |
MCKPBMOIKJYEAX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


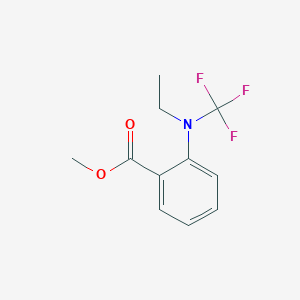
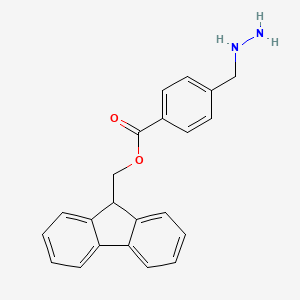
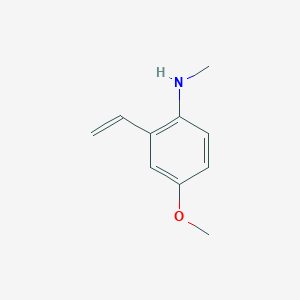
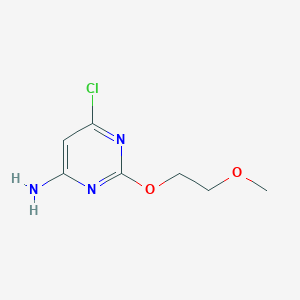
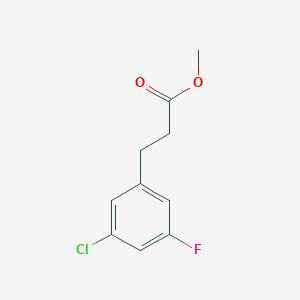
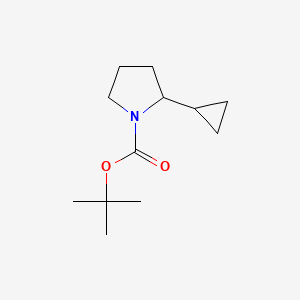
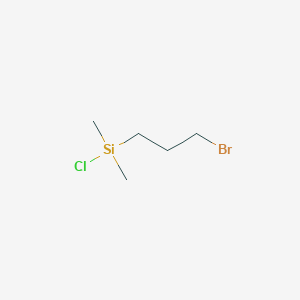
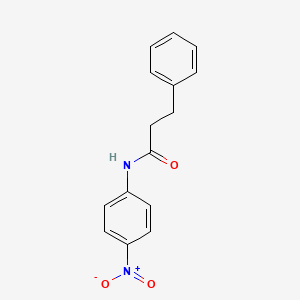
![2-Cyclopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13964363.png)
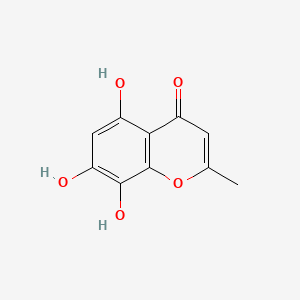
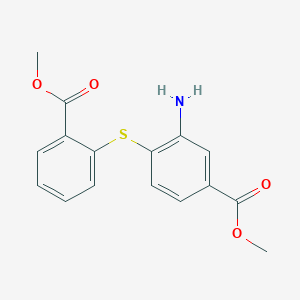
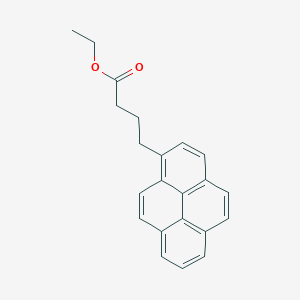
![2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide](/img/structure/B13964382.png)
